Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is a heterocyclic compound with a thiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate typically involves the reaction of ethyl 3-methyl-1,2-thiazole-4-carboxylate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
- Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]pyridine-2-carboxylate
Uniqueness
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to similar compounds with thiophene or pyridine rings
Properties
CAS No. |
92376-38-0 |
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Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 3-methyl-5-(phenylcarbamoylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)17-21-12(11)16-14(19)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,15,16,19) |
InChI Key |
RJHNBVMEFCNKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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